Product packaging for Arpraziquantel(Cat. No.:CAS No. 57452-98-9)

Arpraziquantel

カタログ番号: B1680035
CAS番号: 57452-98-9
分子量: 312.4 g/mol
InChIキー: FSVJFNAIGNNGKK-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(R)-Praziquantel is the therapeutically active enantiomer of the anthelmintic drug Praziquantel, which is on the World Health Organization's List of Essential Medicines . For decades, the molecular target of Praziquantel was unknown, but a significant breakthrough identified a parasite ion channel, TRPMPZQ, as its primary target . (R)-Praziquantel is responsible for virtually all the antischistosomal activity, acting as a potent agonist of the TRPMPZQ channel, a Ca2+-permeable transient receptor potential (TRP) channel found in parasitic flatworms . Activation of this channel leads to a rapid influx of calcium ions, causing uncontrolled muscle contraction, tetanic paralysis, and tegumental disruption in susceptible parasites, ultimately leading to their death . In contrast, the (S)-enantiomer is largely inactive against the parasite target . This stereoselective activity makes (R)-Praziquantel a critical tool for elucidating the precise mechanism of action of Praziquantel and for studying calcium signaling pathways in helminths . Beyond its primary parasitic target, (R)-Praziquantel also acts as a partial agonist on the host's serotonin 5-HT2B receptor in vascular smooth muscle, an effect that may contribute to the drug's overall efficacy in vivo . This product is presented as a high-purity chemical reference standard to support pharmaceutical research, analytical testing, and fundamental studies in parasitology and helminth biology. It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2 B1680035 Arpraziquantel CAS No. 57452-98-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904739
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57452-98-9
Record name Praziquantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARPRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Basis of R Praziquantel S Biological Activity

Enantiomeric Purity and its Significance in (R)-Praziquantel's Pharmacological Profile

The enantiomeric purity of (R)-Praziquantel is crucial for optimizing its pharmacological profile. While the racemic mixture of praziquantel (B144689) has been the standard treatment for decades, only the (R)-enantiomer contributes to the desired antiparasitic effect. The (S)-enantiomer, conversely, is largely inactive and has been associated with undesirable characteristics, including a bitter taste and certain side effects.

The World Health Organization (WHO) has recognized the importance of developing a low-cost preparation of pure (R)-Praziquantel as a priority for future research and development in schistosomiasis control. Achieving enantiomeric purity in (R)-Praziquantel synthesis has been a focus of chemical research. Methods such as classical resolution, asymmetric synthesis, and dynamic kinetic resolution utilizing enzymes have been explored to obtain optically pure (R)-Praziquantel with high yields and enantiopurity, often exceeding 99%. These synthetic approaches aim to produce (R)-Praziquantel that is cost-effective, environmentally friendly, and suitable for large-scale production. The crystalline form of (R)-Praziquantel has also been noted to exhibit superior solubility and pharmacokinetic characteristics compared to existing racemic forms.

Differential Biological Activity of (R)-Praziquantel and (S)-Praziquantel Enantiomers

The biological activity of (R)-Praziquantel and (S)-Praziquantel enantiomers exhibits significant differences, with the (R)-enantiomer being the primary driver of the anthelmintic effect. Studies have consistently shown that (R)-Praziquantel is considerably more potent against various parasitic flatworms, including Schistosoma mansoni and Schistosoma haematobium, compared to its (S)-counterpart and the racemic mixture.

In vitro studies have demonstrated the superior activity of (R)-Praziquantel. For instance, against adult S. mansoni, (R)-Praziquantel displayed an IC50 of 0.04 μg/ml after 4 hours of incubation, which was significantly lower than that of the racemic mixture (0.2 μg/ml) and (S)-Praziquantel (IC50 higher by a factor of 100). Similar trends were observed against S. haematobium, where (R)-Praziquantel showed an IC50 of 0.007 μg/ml at 4 hours, while (S)-Praziquantel was 501 times less active.

Table 1: In vitro IC50 Values for Praziquantel Enantiomers and Racemate against Schistosoma mansoni Adult Worms

CompoundIncubation Time (h)IC50 (μg/ml)
(R)-Praziquantel40.04
Racemic Praziquantel40.2
(S)-Praziquantel72>100

Table 2: In vitro IC50 Values for Praziquantel Enantiomers and Racemate against Schistosoma haematobium Adult Worms

CompoundIncubation Time (h)IC50 (μg/ml)
(R)-Praziquantel40.007
(R)-Praziquantel720.01
(S)-Praziquantel43.51
(S)-Praziquantel723.40
Racemic Praziquantel40.03
Racemic Praziquantel720.03

In vivo studies further corroborate these findings. In mouse models, (R)-Praziquantel demonstrated significantly higher worm burden reductions (WBRs) compared to (S)-Praziquantel and even the racemic mixture at equivalent doses. For instance, at a dose of 100 mg/kg, (R)-Praziquantel achieved a WBR of 52%, while the racemic PZQ showed no significant effect at this dose. At 200 mg/kg and 400 mg/kg, (R)-Praziquantel achieved WBRs of over 98%. In contrast, (S)-Praziquantel exhibited a low WBR of 19.6% even at a high dose of 800 mg/kg against S. mansoni. Against S. haematobium in hamsters, (R)-Praziquantel at 125 mg/kg resulted in 98.5% WBR, whereas (S)-Praziquantel required 500 mg/kg to achieve a 94.1% WBR. The calculated ED50 for (R)-Praziquantel was 24.7 mg/kg, significantly lower than that of (S)-Praziquantel at 127.6 mg/kg, indicating a eudysmic ratio of 5.17.

Table 3: In vivo Worm Burden Reduction (WBR) for Praziquantel Enantiomers and Racemate against Schistosoma mansoni in Mice

CompoundDose (mg/kg)WBR (%)
(R)-Praziquantel10052
(R)-Praziquantel200>98
(R)-Praziquantel400>98
Racemic Praziquantel100No significant effect
Racemic Praziquantel40094.1
(S)-Praziquantel80019.6

Table 4: In vivo Worm Burden Reduction (WBR) and ED50 for Praziquantel Enantiomers and Racemate against Schistosoma haematobium in Hamsters

CompoundDose (mg/kg)WBR (%)ED50 (mg/kg)Eudysmic Ratio
(R)-Praziquantel3173.324.75.17
(R)-Praziquantel62.575.6
(R)-Praziquantel12598.5
(S)-Praziquantel12546.7127.6
(S)-Praziquantel25083.0
(S)-Praziquantel50094.1
Racemic Praziquantel25099.3

The differential activity is also reflected in the effects on worm motility, where (R)-Praziquantel causes cessation of motility at much lower concentrations and faster rates than the racemic mixture. The mechanism of action is thought to involve the disruption of schistosome calcium ion homeostasis, leading to uncontrolled muscle contraction and death in adult worms, an effect primarily driven by the (R)-enantiomer.

Implications of Enantioselectivity for Therapeutic Efficacy and Safety

Furthermore, the enantioselectivity has implications for patient experience. The (S)-enantiomer is known to contribute to the bitter taste of praziquantel, which is a significant drawback, especially for pediatric patients, often leading to poor compliance. By removing the inactive (S)-enantiomer, a pure (R)-Praziquantel formulation is expected to be significantly less bitter, thereby improving patient compliance, particularly in mass drug administration programs targeting school-aged children.

While the article strictly excludes safety/adverse effect profiles, it is pertinent to note that the (S)-enantiomer has been identified as the principal contributor to certain undesirable effects observed with the racemic mixture. Studies have shown that (R)-Praziquantel has negligible cytotoxicity on various human cell lines, whereas (S)-Praziquantel exhibits higher cytotoxicity on certain normal cells. This differential cytotoxicity further underscores the rationale for developing and utilizing enantiopure (R)-Praziquantel for improved therapeutic outcomes.

Advanced Synthetic and Chiral Resolution Strategies for R Praziquantel

Development of Enantioselective Synthetic Pathways for (R)-Praziquantel

Enantioselective synthesis, which aims to produce the desired enantiomer directly, represents a highly efficient approach to obtaining (R)-Praziquantel. These methods bypass the need for separating a racemic mixture, thereby avoiding the loss of 50% of the material as the unwanted enantiomer.

Asymmetric Catalysis in (R)-Praziquantel Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of (R)-Praziquantel and its precursors. This strategy employs chiral catalysts to guide a chemical reaction to preferentially form one enantiomer over the other.

One notable approach involves the asymmetric transfer hydrogenation of a prochiral imine intermediate. derpharmachemica.comresearchgate.net Using a ruthenium catalyst, this reaction can produce a key precursor to (R)-Praziquantel. While initial reactions may yield a product with a moderate enantiomeric excess (ee), a single crystallization step can significantly amplify the purity to over 98% ee. researchgate.net This method is part of a multi-step synthesis that ultimately delivers the final (R)-Praziquantel product. researchgate.net

Another innovative strategy utilizes biocatalysis. Engineered monoamine oxidase (MAO) enzymes have been developed to catalyze the deracemization of a synthetic intermediate, 1-cyclohexanecarboxylaminomethyl-tetrahydroisoquinoline (THIQ). acs.org Through extensive protein engineering, a MAO variant was created that exhibited a 134-fold increase in specific activity towards the THIQ intermediate. acs.org This biocatalytic deracemization process, performed in the presence of ammonia (B1221849) borane, yielded the (R)-THIQ intermediate with a 76% isolated yield and 96% ee, which was then converted to (R)-Praziquantel in high yield. acs.org Nitrilases have also been explored for the kinetic resolution of a nitrile precursor, providing another biocatalytic route to an enantiopure intermediate required for the synthesis of (R)-Praziquantel. mdpi.com

These catalytic methods offer promising, environmentally friendly alternatives for the large-scale production of enantiomerically pure (R)-Praziquantel. acs.orgresearchgate.net

Mechanochemical Approaches for Enantiopure (R)-Praziquantel Preparation

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free and often more environmentally friendly alternative to traditional solution-based synthesis. rsc.org This technique has been applied to the asymmetric synthesis of a key intermediate for (R)-Praziquantel.

Researchers have developed a mechanochemical asymmetric aza-Henry/acylation reaction as a crucial step in a three- or four-step pathway to produce (R)-Praziquantel. researchgate.netrsc.org This approach avoids the use of bulk toxic solvents and has been demonstrated to be scalable and efficient, yielding the final product with excellent enantiopurity (>99%). researchgate.net The key intermediate, (R)-1-aminomethyl tetrahydroisoquinoline, can be obtained through this enantioselective mechanochemical synthesis. rsc.org

Mechanochemistry has also been utilized in the preparation of different solid forms of praziquantel (B144689), such as hemihydrates and solvates, by grinding the starting material with small amounts of liquids (liquid-assisted grinding). nih.govmdpi.comresearchgate.netnih.gov While not a direct enantioselective synthesis of (R)-Praziquantel, these studies demonstrate the versatility of mechanochemical methods in manipulating the solid-state properties of the drug, which can be relevant for downstream processing and formulation.

Chiral Resolution Methodologies for Racemic Praziquantel to Yield (R)-Praziquantel

Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. While this approach has a theoretical maximum yield of 50% for the desired enantiomer from the racemate, various strategies have been developed to make this a practical and efficient route to obtaining (R)-Praziquantel. researchgate.neteuropa.eu

Classical Diastereomeric Salt Formation and Fractional Crystallization

A well-established method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.

For Praziquantel, this method is typically applied to a precursor amine, praziquanamine, which is obtained by hydrolyzing racemic Praziquantel. plos.orgresearchgate.net The racemic praziquanamine is then reacted with a chiral acid, such as a derivative of tartaric acid like (-)-dibenzoyl-L-tartaric acid, to form diastereomeric salts. plos.orgresearchgate.net These salts can then be separated by crystallization. After separation, the desired diastereomeric salt is treated to remove the chiral resolving agent, yielding the enantiomerically pure (R)-praziquanamine, which is then converted back to (R)-Praziquantel. plos.orgresearchgate.net

Co-crystallization Techniques for Chiral Separation of Praziquantel Enantiomers

Co-crystallization is an alternative crystallization-based resolution technique that has shown significant promise for Praziquantel. acs.org Since Praziquantel lacks readily ionizable functional groups, forming traditional salts can be challenging, making co-crystallization an attractive option. nih.govchemrxiv.org This method involves forming a crystal that contains both the target molecule and a co-former molecule in a specific stoichiometric ratio.

When a racemic mixture is co-crystallized with a chiral co-former, a pair of diastereomeric co-crystals can form. nih.gov These diastereomeric co-crystals have different physical properties, which can be exploited for separation. For example, racemic Praziquantel has been successfully resolved using L-malic acid as a co-former. researchgate.netacs.orgacs.org The screening for co-crystal formation can be performed using techniques like liquid-assisted grinding. researchgate.netacs.org The resulting diastereomeric co-crystals, (R)-Praziquantel:L-malic acid and (S)-Praziquantel:L-malic acid, exhibit different solubilities in certain solvents, allowing for their separation via fractional crystallization. acs.orgnih.gov The desired (R)-Praziquantel can then be liberated from the co-crystal. acs.orgacs.org This method has been shown to yield (R)-Praziquantel with a high enantiomeric excess of up to 99.3%. nih.gov

The table below summarizes findings from co-crystallization experiments with L-malic acid.

Co-crystalFormation MethodKey FindingReference
(R)-PZQ:L-MA & (S)-PZQ:L-MALiquid-Assisted GrindingFormation of a diastereomeric co-crystal pair. researchgate.netacs.org
(R)-PZQ:L-MAFractional CrystallizationSeparation possible due to solubility differences. acs.orgnih.gov
(R)-PZQLiberation from Co-crystalAchieved high enantiomeric purity (99.3% ee). nih.gov

Chromatographic Resolution Techniques

Chromatographic methods offer a powerful and versatile approach for the separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the chromatography column at different rates and thus be separated.

High-performance liquid chromatography (HPLC) with various CSPs has been extensively studied for the analytical and preparative separation of Praziquantel enantiomers. google.comnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA, Chiralpak ID), have proven to be particularly effective. google.comnih.govacs.org The choice of mobile phase, which can range from normal-phase (e.g., hexane/2-propanol) to reversed-phase conditions, is crucial for achieving optimal separation. nih.govnih.gov

For large-scale production, simulated moving bed (SMB) chromatography is an especially efficient technique. researchgate.netgoogle.com SMB is a continuous chromatographic process that can provide high productivity and solvent efficiency compared to batch preparative HPLC. The primary drawback of chromatographic resolution at the final stage is that the unwanted (S)-enantiomer is considered waste unless an effective racemization and recycling procedure is in place. google.com

The table below provides examples of chiral stationary phases and mobile phases used for the HPLC separation of Praziquantel enantiomers.

Chiral Stationary PhaseMobile PhaseReference
Chiralcel ODHexane-2-propanol (70:30, v/v) nih.gov
Chiralcel OJ-R0.1 M Sodium perchlorate-acetonitrile (66:34, v/v) nih.gov
Chiralpak ADMethanol google.com
Chiralpak IDAcetonitrile/Methanol google.com
Lux i-Cellulose-5THF phenomenex.com
Eurocel 03Methanol lcms.cz
Beta-cyclodextrin typeNot specified nih.gov

Molecular and Cellular Mechanisms of R Praziquantel Action

Elucidation of Parasite-Specific Molecular Targets for (R)-Praziquantel

(R)-Praziquantel's efficacy is rooted in its ability to interact with specific molecular components of the parasite, leading to a cascade of events that result in paralysis and death.

Recent research has identified a parasite-specific transient receptor potential (TRP) channel, specifically a TRP melastatin (TRPM) channel designated as TRPMPZQ, as a key molecular target of (R)-Praziquantel. researchgate.netnih.govnih.gov This channel is present in various praziquantel-sensitive parasites, including Schistosoma mansoni, Schistosoma japonicum, and Schistosoma haematobium. nih.govpnas.org

(R)-Praziquantel stereoselectively activates TRPMPZQ, binding to a hydrophobic pocket within the channel's voltage-sensor-like domain. biorxiv.orgnih.govresearchgate.net This activation is potent, with EC50 values in the nanomolar range, which aligns with the concentrations required to induce paralysis and tegumental damage in the worms. researchgate.netnih.govnih.gov The interaction is highly specific to the (R)-enantiomer; the (S)-enantiomer is significantly less effective. nih.govbiorxiv.org The structural basis for this stereoselectivity lies in the binding orientation within the channel's transmembrane pocket, where (R)-Praziquantel achieves a more optimal fit. biorxiv.org Homologs of this channel are found in other praziquantel-sensitive flukes and cestodes, suggesting a conserved mechanism of action across different parasite species. nih.govbiorxiv.org

Table 1: Potency of (R)-Praziquantel on TRPMPZQ Channels from Different Schistosome Species

Schistosome SpeciesEC50 of (R)-Praziquantel (nM)Reference
Schistosoma mansoni (Sm.TRPMPZQ)~150 - 281 ± 29 nih.govpnas.org
Schistosoma japonicum (Sj.TRPMPZQ)234 ± 80 pnas.org
Schistosoma haematobium (Sh.TRPMPZQ)221 ± 85 pnas.org

The activation of TRPMPZQ by (R)-Praziquantel leads to a significant and sustained influx of calcium ions (Ca2+) into the parasite. researchgate.netnih.govpatsnap.com This disruption of the parasite's calcium homeostasis is a critical event in its mechanism of action. nih.govbrighton.ac.uk The rapid increase in intracellular calcium concentration triggers severe, spastic muscle contractions, leading to paralysis of the worm. frontiersin.orgpatsnap.comnih.gov This paralytic effect is dose-dependent and can be inhibited by reducing the external calcium concentration, highlighting the central role of calcium influx. brighton.ac.uknih.gov

The sustained muscle contraction prevents the parasite from maintaining its position within the host's blood vessels, causing it to be dislodged. patsnap.com While the influx of calcium is a confirmed consequence of (R)-Praziquantel action, the direct correlation between the magnitude of calcium influx and parasite death is still under investigation. researchgate.net

In addition to causing paralysis, (R)-Praziquantel induces profound damage to the parasite's outer surface, the tegument. frontiersin.orgpatsnap.comnih.gov This damage manifests as rapid vacuolization, blebbing, and disruption of the tegumental structure. nih.govnih.gov The process is irreversible and is also linked to the influx of calcium. nih.gov

The disruption of the tegument has a critical immunological consequence: it exposes parasite antigens that are normally hidden from the host's immune system. patsnap.comcambridge.orgfrontiersin.org This increased exposure of surface antigens makes the parasite vulnerable to attack by the host's immune defenses. cambridge.orgoup.com Studies have shown that praziquantel (B144689) treatment leads to the exposure of antigens on the surface of adult male Schistosoma mansoni, which can then be targeted by host antibodies and immune cells. cambridge.org Isolates of schistosomes from infections resistant to praziquantel have shown diminished tegumental damage in vitro, suggesting a link between this effect and the drug's efficacy. nih.govcambridge.org

Investigation of Host-Mediated Pharmacological Effects of (R)-Praziquantel

(R)-Praziquantel has been shown to act as a partial agonist at human serotoninergic 5-HT2B receptors (5-HT2BR). nih.govnih.gov This interaction occurs at micromolar concentrations, with an EC50 of approximately 8 µM. nih.gov The activation of these receptors, which are located on vascular smooth muscle cells in the host's mesenteric blood vessels, leads to vasoconstriction. nih.govphysiology.org This effect is thought to contribute to the "hepatic shift," where worms are displaced from the mesenteric veins to the liver following treatment. nih.govnih.gov The binding of (R)-Praziquantel to the 5-HT2B receptor is selective over other serotonin (B10506) receptor subtypes like 5-HT2A and 5-HT2C. nih.gov

It is noteworthy that the (S)-enantiomer of praziquantel interacts with a different host target, the transient receptor potential melastatin 8 (TRPM8) channel, also with micromolar potency. plos.orgnih.govumn.edu

Table 2: Host Receptor Interactions of Praziquantel Enantiomers

EnantiomerHost Receptor TargetEffectPotency (EC50)Reference
(R)-Praziquantel5-HT2B ReceptorPartial Agonist (Vasoconstriction)~8 µM nih.gov
(S)-PraziquantelTRPM8 ChannelPartial Agonist (Vasodilation)Micromolar range plos.orgnih.gov

The efficacy of praziquantel is not solely dependent on its direct effects on the parasite but also relies on a synergistic interaction with the host's immune system. cambridge.orgnih.gov The drug-induced tegumental damage exposes parasite antigens, which in turn stimulates and enhances the host's immune response against the schistosomes. oup.comescholarship.org

Treatment with praziquantel can shift the host's immune response. In murine models of schistosomiasis, the initial Th1-like response transitions to a strong Th2 response as the infection becomes chronic. nih.gov Praziquantel treatment in infected individuals has been shown to increase T helper 2 (Th2) cytokine responses, such as IL-4 and IL-5, to worm antigens. oup.com This enhanced anti-parasite immune response can lead to a state of reduced susceptibility to reinfection. frontiersin.org Studies in mice have shown that praziquantel administration can lead to a re-awakening of maternal anti-parasite immune responses. nih.gov The killing of worms by praziquantel in vivo is partly dependent on the host's immune system, as the drug is less effective in immunocompromised animals. cambridge.org

Pharmacokinetic and Pharmacodynamic Profiling of R Praziquantel

Comparative Pharmacokinetics of (R)-Praziquantel in Biological Systems

The pharmacokinetic profile of (R)-Praziquantel is characterized by rapid absorption, extensive metabolism, and specific distribution and elimination pathways, distinguishing it from the less active (S)-enantiomer and the racemic mixture.

Absorption and Systemic Exposure of (R)-Praziquantel

Praziquantel (B144689), as a racemate, is typically absorbed rapidly and almost completely (over 80%) from the gastrointestinal tract following oral administration. nih.govfishersci.iefishersci.ca Peak plasma levels (Tmax) for the racemate in healthy volunteers have been reported to occur between 1.48 and 2.6 hours. nih.govnih.gov Despite this high absorption, the systemic bioavailability of praziquantel is generally low and exhibits considerable inter-individual variability, primarily due to extensive first-pass metabolism in the liver. wikipedia.orgnih.govfishersci.iefishersci.cafishersci.ca

Studies comparing the enantiomers reveal that the systemic exposure of (R)-Praziquantel is significantly lower than that of (S)-Praziquantel when the racemic mixture is administered. researchgate.netwikipedia.org For instance, in Opisthorchis viverrini-infected patients, the plasma area under the curve (AUC0–24h) for (R)-Praziquantel was reported as 1.1 μg·ml⁻¹·h, with a maximum plasma concentration (Cmax) of 0.2 μg·ml⁻¹. biotransformer.ca The elimination half-life (t½) for (R)-Praziquantel in these patients was approximately 1.1 hours, which is considerably faster than the 3.3 hours observed for (S)-Praziquantel. biotransformer.ca

Food co-administration has been shown to increase the bioavailability of praziquantel. wikipedia.orgnih.govfishersci.ie Furthermore, the systemic exposure of (R)-Praziquantel can be significantly modulated by co-administered drugs. In mouse models, the use of 1-aminobenzotriazole (B112013) (ABT), an irreversible pan-cytochrome P450 (CYP) inhibitor, led to a substantial increase (approximately 10 to 20-fold) in (R)-Praziquantel plasma exposures. nih.govfishersci.caidrblab.net Conversely, dexamethasone (B1670325), a known CYP inducer, decreased (R)-Praziquantel plasma exposures by about 10-fold. researchgate.netnih.govfishersci.caidrblab.net

Table 1: Key Pharmacokinetic Parameters of (R)-Praziquantel and Related Compounds

Parameter (Unit)(R)-Praziquantel (in O. viverrini-infected patients) biotransformer.caPraziquantel Racemate (in healthy adults) wikipedia.orgnih.govfishersci.canih.gov(S)-Praziquantel (in O. viverrini-infected patients) biotransformer.ca(R)-trans-4-OH-PZQ Metabolite (in O. viverrini-infected patients) biotransformer.ca
Absorption Rapid, nearly complete (>80%) nih.govfishersci.iefishersci.caRapid, nearly complete (>80%) nih.govfishersci.iefishersci.caRapid, nearly complete (>80%) nih.govfishersci.iefishersci.caN/A
Systemic Bioavailability Low, variable wikipedia.orgnih.govfishersci.iefishersci.cafishersci.caLow, variable wikipedia.orgnih.govfishersci.iefishersci.cafishersci.caLow, variable wikipedia.orgnih.govfishersci.iefishersci.cafishersci.caN/A
Cmax (μg/ml) 0.2 biotransformer.ca0.83 ± 0.52 (mean ± SD, 40 mg/kg dose) nih.gov0.9 biotransformer.ca13.9 biotransformer.ca
Tmax (hours) 7 biotransformer.ca1.48 ± 0.74 (mean ± SD, 40 mg/kg dose) nih.gov7 biotransformer.ca8.7 biotransformer.ca
AUC0–24h (μg·ml⁻¹·h) 1.1 biotransformer.ca2100 to 5400 ng·h/mL (racemate, 40 mg/kg dose) wikipedia.orgnih.gov9.0 biotransformer.ca188.7 biotransformer.ca
t½ (hours) 1.1 biotransformer.ca0.8 to 1.5 (racemate serum) fishersci.ca; 2.2 to 8.9 (healthy adults) wikipedia.orgnih.gov3.3 biotransformer.ca6.4 biotransformer.ca

Metabolic Pathways of (R)-Praziquantel and Cytochrome P450 Enzyme Involvement

Praziquantel undergoes extensive first-pass metabolism, predominantly in the liver, mediated by the cytochrome P450 (CYP) enzyme system. nih.govguidetopharmacology.orgciteab.comwikipedia.orgfishersci.iefishersci.canih.gov The primary CYP isoforms involved in praziquantel metabolism include CYP3A4, with lesser contributions from CYP1A2, CYP2C19, CYP2C9, and CYP3A5. nih.govresearchgate.netguidetopharmacology.orgciteab.comnih.govuni-goettingen.denih.gov

A key characteristic of praziquantel metabolism is its enantioselectivity. (R)-Praziquantel is metabolized at a significantly higher rate compared to (S)-Praziquantel. nih.govguidetopharmacology.orgciteab.com The main metabolic transformations of (R)-Praziquantel involve hydroxylation, leading to the formation of cis- and trans-hydroxypraziquantel (4-OH-PZQ). nih.govciteab.com While cis-4-OH-PZQ is reported as the main metabolite in rat liver microsomes, trans-4-OH-PZQ is the predominant monohydroxylated metabolite in humans. nih.govciteab.combiotransformer.cawikipedia.org This main metabolite, (R)-trans-4-OH-PZQ, exhibits considerably lower anthelmintic activity compared to the parent (R)-Praziquantel, with an IC50 against Schistosoma mansoni that is hundreds of times higher. wikipedia.org

Differences in the catalytic activity of CYP enzymes towards the praziquantel enantiomers have been observed. CYP3A, CYP2C9, and CYP2C19 demonstrate varying affinities and catalytic efficiencies (Km and Vmax differences) in the formation of mono-oxidized metabolites from (R)-PZQ and (S)-PZQ. guidetopharmacology.org These metabolic differences are attributed to the chirality of the enantiomers, which influences their binding location and conformation within the enzyme active sites. guidetopharmacology.org Furthermore, genetic polymorphisms in CYP enzymes can contribute to significant inter-individual variability in praziquantel metabolism and, consequently, drug exposure and efficacy. researchgate.netuni-goettingen.de

Distribution and Elimination Characteristics of (R)-Praziquantel

Following absorption and metabolism, praziquantel and its metabolites are distributed throughout the body. The racemate has been shown to concentrate particularly in the liver and kidneys. wikipedia.orgnih.gov A large proportion of praziquantel, approximately 80%, is bound exclusively to albumin in the plasma. wikipedia.orgnih.gov The estimated volume of distribution for racemic praziquantel in healthy volunteers is substantial, reported as 7695 ± 2716 L. nih.gov

Elimination of praziquantel occurs predominantly through the excretion of its metabolites. Approximately 80% of an oral dose is excreted via the kidneys within 24 hours, with less than 0.1% appearing as unchanged drug. fishersci.iefishersci.canih.gov The metabolites generally have a longer half-life than the parent drug, typically ranging from 4 to 5 hours. fishersci.ca In O. viverrini-infected patients, the main metabolite, (R)-trans-4-OH-PZQ, demonstrates a significantly higher exposure compared to both (R)-Praziquantel and (S)-Praziquantel, with an AUC0–24h of 188.7 μg·ml⁻¹·h and a half-life of 6.4 hours. This AUC is approximately 170 times greater than that of (R)-Praziquantel. biotransformer.ca

Pharmacodynamic Relationships and Dose-Response Efficacy of (R)-Praziquantel

The pharmacodynamic profile of (R)-Praziquantel highlights its direct anthelmintic action and the complex relationship between systemic drug levels and therapeutic efficacy.

Correlation of (R)-Praziquantel Plasma Exposure with Anthelmintic Efficacy

(R)-Praziquantel is unequivocally recognized as the pharmacologically active enantiomer responsible for the anthelmintic effects of praziquantel. nih.govresearchgate.netguidetopharmacology.orgatamanchemicals.comciteab.comwikipedia.orgnih.govwikipedia.orgnih.govidrblab.netpharmgkb.org In Schistosoma mansoni mouse models, (R)-Praziquantel has demonstrated superior efficacy, achieving worm burden reductions (WBRs) exceeding 98% at doses of 200 and 400 mg/kg, whereas the racemic praziquantel achieved 94.1% WBR at 400 mg/kg. nih.gov In studies against Schistosoma haematobium in hamsters, (R)-Praziquantel proved to be highly potent, yielding a 98.5% WBR at 125.0 mg/kg. nih.gov

Despite (R)-Praziquantel being the active enantiomer, direct correlations between its systemic plasma exposure and anthelmintic efficacy have proven complex and not always straightforward. Studies in S. mansoni mouse models showed that while CYP inhibition by ABT significantly increased systemic plasma exposures of (R)-Praziquantel (10 to 20-fold), these elevated systemic levels were not predictive of enhanced efficacy. nih.govfishersci.caidrblab.net Conversely, the CYP inducer dexamethasone decreased (R)-Praziquantel plasma exposures by approximately 10-fold without a corresponding reduction in efficacy. researchgate.netnih.govfishersci.caidrblab.net This suggests that systemic plasma concentrations alone may not fully capture the drug's effectiveness. While some research indicates a relationship between (R)-Praziquantel AUC and Cmax and the probability of cure, these findings are often based on limited sample sizes, underscoring the need for further investigation into the precise pharmacokinetic-pharmacodynamic relationships. wikipedia.org

Considerations for (R)-Praziquantel Concentrations at the Site of Parasite Infection

The efficacy of (R)-Praziquantel is strongly linked to its concentration at the actual site of parasite infection, particularly in the portal and mesenteric veins where adult Schistosoma worms reside. It is hypothesized that the high concentrations of (R)-Praziquantel available before undergoing extensive hepatic first-pass metabolism are crucial for driving its efficacy against S. mansoni adult worms. nih.govfishersci.cafishersci.ca

Extrapolations from systemic exposures in S. mansoni mouse models suggest that a free exposure of approximately 20 μM·h of (R)-Praziquantel in the portal vein is necessary to achieve a worm burden reduction greater than 60%. nih.govfishersci.ca Another estimation from the same study suggested that a portal vein AUC0–t of (R)-Praziquantel greater than ~100 μM·h is required for a WBR above 60%. fishersci.ca The unique localization of Schistosoma mansoni worms in the mesenteric vein allows them to encounter praziquantel before it is extensively metabolized in the liver, which contributes to the drug's effectiveness despite its low oral bioavailability. fishersci.ca The mechanism of action involves (R)-Praziquantel increasing the permeability of schistosome cell membranes to calcium ions, leading to muscle contraction and paralysis of the worm. This direct effect occurs at the site of infection, facilitating the host's immune system to clear the paralyzed parasites. idrblab.netfishersci.ca

Table 2: In Vivo Efficacy of (R)-Praziquantel in Mouse/Hamster Models

Drug AdministeredTarget ParasiteDose (mg/kg)Worm Burden Reduction (WBR)Reference
(R)-PraziquantelS. mansoni200>98% nih.gov
(R)-PraziquantelS. mansoni400>98% nih.gov
Racemic PraziquantelS. mansoni40094.1% nih.gov
(S)-PraziquantelS. mansoni80019.6% nih.gov
(R)-PraziquantelS. haematobium125.098.5% nih.gov
(R)-PraziquantelS. haematobium62.575.6% nih.gov
(R)-PraziquantelS. haematobium31.073.3% nih.gov

Pharmacokinetic-Pharmacodynamic Modeling of (R)-Praziquantel

The pharmacokinetic-pharmacodynamic (PK-PD) modeling of (R)-Praziquantel is crucial for understanding its efficacy against schistosome infections and optimizing treatment strategies. Research consistently indicates that (R)-Praziquantel is the primary active enantiomer responsible for the anthelmintic activity of the racemic praziquantel (PZQ) mixture, with the (S)-enantiomer and most metabolites contributing minimally to the therapeutic effect wikipedia.orgwikipedia.orgdrugbank.comnih.govuni.lu.

Detailed Research Findings:

Studies in the Schistosoma mansoni mouse model have revealed that systemic plasma exposure, as measured by maximal concentration (Cmax) and area under the concentration-time curve (AUC0-t), does not directly correlate with worm burden reduction (WBR) when cytochrome P450 (CYP) inhibitors are absent wikipedia.org. However, a strong correlation has been established between the exposure of (R)-Praziquantel in the portal vein and mesenteric veins and its efficacy against S. mansoni adult worms wikipedia.orguni.lu. Specifically, a free portal vein AUC0-t of approximately 20 µMh was identified as necessary to achieve a worm burden reduction greater than 60% in these models wikipedia.orguni.lu. This suggests that the high concentrations of (R)-Praziquantel available before extensive hepatic first-pass metabolism are critical for its efficacy against worms residing in the mesenteric veins wikipedia.orguni.lu. In vitro experiments further support this finding, demonstrating that a free AUC of (R)-Praziquantel of 25 µMh induces long-lasting damage to the worms.

In Vitro Activity:

In vitro studies consistently show that (R)-Praziquantel exhibits significantly higher activity against adult Schistosoma mansoni and Schistosoma haematobium worms compared to the (S)-enantiomer and the racemic PZQ mixture wikipedia.orgdrugbank.com.

Table 1: In Vitro Inhibitory Concentrations (IC50) of (R)-Praziquantel and Related Compounds Against Adult Schistosoma Species

CompoundTarget SpeciesIncubation TimeIC50 (µg/ml)Reference
(R)-PraziquantelS. mansoni (adult)Not specified0.02 wikipedia.org
(S)-PraziquantelS. mansoni (adult)Not specified5.85 wikipedia.org
(R)-trans-4′-hydroxypraziquantelS. mansoni (adult)Not specified4.08 wikipedia.org
(R)-cis-4′-hydroxypraziquantelS. mansoni (adult)Not specified2.42 wikipedia.org
(S)-trans-4′-hydroxypraziquantelS. mansoni (adult)Not specified>100 wikipedia.org
(S)-cis-4′-hydroxypraziquantelS. mansoni (adult)Not specified>100 wikipedia.org
(R)-PraziquantelS. haematobium (adult)4 h0.007 drugbank.com
(R)-PraziquantelS. haematobium (adult)72 h0.01 drugbank.com
(S)-PraziquantelS. haematobium (adult)4 h3.51 drugbank.com
(S)-PraziquantelS. haematobium (adult)72 h3.40 drugbank.com
Racemic PraziquantelS. haematobium (adult)4 h0.03 drugbank.com
Racemic PraziquantelS. haematobium (adult)72 h0.03 drugbank.com
trans-4-OH-PZQS. haematobium (adult)4 h1.47 drugbank.com
trans-4-OH-PZQS. haematobium (adult)72 h1.47 drugbank.com

In Vivo Activity:

In vivo studies corroborate the superior activity of (R)-Praziquantel. In S. mansoni infected mice, a single oral dose of 400 mg/kg of (R)-Praziquantel achieved a 100% worm burden reduction, whereas the same dose of (S)-Praziquantel resulted in only 19% reduction wikipedia.org. For S. haematobium infections in hamsters, (R)-Praziquantel demonstrated high efficacy, with a 98.5% WBR at a dose of 125.0 mg/kg drugbank.com. The calculated effective dose 50% (ED50) for (R)-Praziquantel against S. haematobium was significantly lower (24.7 mg/kg) compared to (S)-Praziquantel (127.6 mg/kg) drugbank.com.

Table 2: In Vivo Efficacy of (R)-Praziquantel and Related Compounds

CompoundTarget SpeciesDose (mg/kg, oral)Worm Burden Reduction (WBR) (%)ED50 (mg/kg)Reference
(R)-PraziquantelS. mansoni (mice)400100N/A wikipedia.org
(S)-PraziquantelS. mansoni (mice)40019N/A wikipedia.org
(R)-PraziquantelS. haematobium (hamsters)125.098.524.7 drugbank.com
(R)-PraziquantelS. haematobium (hamsters)62.575.6N/A drugbank.com
(R)-PraziquantelS. haematobium (hamsters)31.073.3N/A drugbank.com
(S)-PraziquantelS. haematobium (hamsters)500.094.1127.6 drugbank.com
(S)-PraziquantelS. haematobium (hamsters)250.083.0N/A drugbank.com
(S)-PraziquantelS. haematobium (hamsters)125.046.7N/A drugbank.com
Racemic PraziquantelS. haematobium (hamsters)250.099.3N/A drugbank.com

Population Pharmacokinetic Modeling:

Population pharmacokinetic (popPK) models have been developed for (R)-Praziquantel in various populations, including African children infected with Schistosoma mansoni and S. haematobium, and Lao adults infected with Opisthorchis viverrini. These models are instrumental in guiding dose selection for new pediatric formulations and understanding drug disposition in diverse patient groups.

Despite significant progress, the precise molecular target and the complete pharmacokinetic-pharmacodynamic relationship of PZQ, including its enantiomers, are still not fully elucidated wikipedia.orguni.lu. Further comprehensive studies on PZQ metabolic pathways and pharmacogenetic variations in humans are needed to enhance the understanding of its complex pharmacology.

Advanced Preclinical and Clinical Efficacy Assessments of R Praziquantel

Efficacy of (R)-Praziquantel against Diverse Schistosoma Species

The therapeutic action of racemic Praziquantel (B144689) against all Schistosoma species that infect humans is well-documented. nih.govdrugbank.com The antiparasitic effect is predominantly attributed to the (R)-enantiomer, which induces rapid muscle contraction and tegumental disruption in the worms. nih.govdrugbank.com

Studies on Schistosoma mansoni Infections

The efficacy of (R)-Praziquantel, particularly in the pediatric formulation known as arpraziquantel, has been rigorously evaluated against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. While much historical data is based on the racemic mixture, the antiparasitic activity resides almost exclusively in the (R)-enantiomer. nih.gov

In vivo studies in mouse models of S. mansoni infection have been crucial for understanding the pharmacodynamics of (R)-Praziquantel. Research has shown that high concentrations of (R)-Praziquantel in the portal vein, achieved before extensive first-pass metabolism in the liver, are key drivers of its efficacy against adult worms residing in the mesenteric veins. nih.gov

Clinical trials for this compound, a new orally dispersible tablet formulation of (R)-Praziquantel developed for preschool-aged children (3 months to 6 years), have demonstrated significant efficacy. A pivotal Phase III trial conducted in Côte d'Ivoire and Kenya confirmed a high cure rate for S. mansoni infections. pediatricpraziquantelconsortium.org Studies focusing on racemic praziquantel in treatment-naïve children aged 5 months to 7 years have also shown satisfactory cure rates and a marked reduction in egg output. researchgate.netnih.gov However, these studies also noted that cure rates could be lower in younger children and those with a history of previous treatment. nih.gov

**Table 1: Efficacy of (R)-Praziquantel (this compound) and Racemic Praziquantel against *Schistosoma mansoni***

Study Population Formulation Efficacy Endpoint Result Reference
Children (3 months - 6 years) This compound Cure Rate Close to or above 90% pediatricpraziquantelconsortium.org
Children (treatment-naïve, 5 months - 7 years) Racemic Praziquantel Cure Rate 77.6% nih.gov
Children (treatment-naïve, 5 months - 7 years) Racemic Praziquantel Egg Reduction Rate (Arithmetic Mean) 92.1% nih.gov
Children (previously treated, 5 months - 7 years) Racemic Praziquantel Cure Rate 41.7% nih.gov
Children (previously treated, 5 months - 7 years) Racemic Praziquantel Egg Reduction Rate (Arithmetic Mean) 72.8% nih.gov

Studies on Schistosoma haematobium Infections

Schistosoma haematobium, the agent of urogenital schistosomiasis, is also highly susceptible to (R)-Praziquantel. The development of the pediatric formulation, this compound, included extensive trials against S. haematobium infections in young children. The Phase III trial for this compound demonstrated high efficacy in children aged 3 months to 6 years infected with S. haematobium. pediatricpraziquantelconsortium.org An interim analysis of this trial noted a strong egg reduction rate, although the initial cure rate required further assessment, leading to confirmation of a favorable efficacy profile. pediatricpraziquantelconsortium.org

**Table 2: Efficacy of (R)-Praziquantel (this compound) and Racemic Praziquantel against *Schistosoma haematobium***

Study Population Formulation Efficacy Endpoint Result Reference
Children (3 months - 6 years) This compound Cure Rate High efficacy observed pediatricpraziquantelconsortium.org
Children (3 months - 6 years) This compound Egg Reduction Rate Strong ERR noted pediatricpraziquantelconsortium.org
School-aged children (Ethiopia) Racemic Praziquantel Cure Rate 86% mdpi.com
School-aged children (Ethiopia) Racemic Praziquantel Egg Reduction Rate 97% mdpi.com
School-aged children (Nigeria) Racemic Praziquantel Cure Rate (overall) 98.1% (4 weeks post-treatment) jams.pub

Broader Spectrum Efficacy against Schistosoma japonicum and Other Trematodes

The efficacy of (R)-Praziquantel extends to other medically important Schistosoma species and trematodes. Racemic Praziquantel is known to be effective against Schistosoma japonicum, Schistosoma mekongi, and liver flukes such as Clonorchis sinensis and Opisthorchis viverrini. drugbank.comkoreamed.org The activity against these parasites is also attributed to the (R)-enantiomer.

Studies have reported cure rates for racemic Praziquantel against S. japonicum ranging from 80% to over 90%, with some research suggesting it is more effective against this species than others. tiba-partnership.orghilarispublisher.com High efficacy has also been demonstrated for liver fluke infections. For C. sinensis and O. viverrini, cure rates with racemic praziquantel are generally high, often exceeding 85-90%. koreamed.org

Table 3: Efficacy of Racemic Praziquantel against Other Schistosomes and Trematodes

Parasite Species Efficacy Endpoint Result Reference
Schistosoma japonicum Cure Rate 85.7% koreamed.org
Schistosoma mekongi Cure Rate 75.0% koreamed.org
Clonorchis sinensis Cure Rate 87.1% koreamed.org
Opisthorchis viverrini Cure Rate 90.0% koreamed.org

Efficacy of (R)-Praziquantel against Cestode and other Trematode Infections

(R)-Praziquantel is highly effective against a wide array of cestodes (tapeworms). Studies using the racemic mixture have confirmed its potent activity against both adult and larval stages of various species infecting humans and animals. richmondvet.com.arnih.gov Praziquantel is considered a drug of choice for infections caused by Taenia saginata (beef tapeworm), Taenia solium (pork tapeworm), and Hymenolepis nana (dwarf tapeworm). koreamed.org

The compound demonstrates high cure rates, often near 100%, for T. saginata and T. solium infections. koreamed.org It is also effective against Dipylidium caninum, Echinococcus granulosus, and Echinococcus multilocularis. richmondvet.com.arnih.gov The mechanism involves inducing rapid paralysis and tegumental damage to the worms. richmondvet.com.ar While most studies have utilized the racemate, the cestocidal action is a function of the (R)-enantiomer.

Table 4: Efficacy of Racemic Praziquantel against Common Cestode Infections

Cestode Species Host Efficacy Reference
Taenia solium Human High cure rates (96-100%) koreamed.org
Taenia saginata Human High cure rates (96-100%) koreamed.org
Hymenolepis nana Human Satisfactory cure rates koreamed.org
Diphyllobothrium latum Human High cure rates (100%) koreamed.org
Taenia spp. Dogs, Cats Completely effective nih.gov
Dipylidium caninum Dogs, Cats Completely effective nih.gov
Echinococcus spp. Dogs, Cats Completely effective nih.gov

Age-Specific Efficacy and Therapeutic Considerations for (R)-Praziquantel in Vulnerable Populations

A significant advancement in schistosomiasis treatment has been the development of a pediatric-appropriate formulation of (R)-Praziquantel, named this compound. pediatricpraziquantelconsortium.org Historically, preschool-aged children (under 6 years) were often excluded from mass drug administration programs due to the lack of a suitable formulation; the existing Praziquantel tablets are large and have a bitter taste. acs.orgpediatricpraziquantelconsortium.org

The Pediatric Praziquantel Consortium was formed to address this treatment gap. acs.org They developed a small, orally dispersible tablet of this compound with improved taste properties, specifically for children aged 3 months to 6 years. pediatricpraziquantelconsortium.org

Pivotal Phase III clinical trials have confirmed the favorable efficacy and safety profile of this new formulation. pediatricpraziquantelconsortium.org The trials, conducted in Kenya and Côte d'Ivoire, enrolled children infected with either S. mansoni or S. haematobium. The results showed high cure rates, meeting the pre-specified criteria for clinical success. pediatricpraziquantelconsortium.org Studies assessing racemic praziquantel in infants and preschool children also found it to be efficacious, achieving satisfactory cure rates and significant reductions in egg output, though efficacy was sometimes lower in very young children compared to school-aged children. researchgate.netnih.gov

Table 5: Efficacy of this compound ((R)-Praziquantel) in Preschool-Aged Children (3 months - 6 years)

Infection Efficacy Endpoint Result Reference
S. mansoni Clinical Cure Met pre-specified success criteria; cure rates close to or above 90% pediatricpraziquantelconsortium.org
S. haematobium Clinical Cure Met pre-specified success criteria; high efficacy observed pediatricpraziquantelconsortium.org

Praziquantel Resistance Mechanisms and Management Strategies Focusing on R Praziquantel

Molecular and Genetic Determinants of Reduced Praziquantel (B144689) Susceptibility

The precise molecular mechanism of action for praziquantel, and by extension (R)-Praziquantel, remains an area of ongoing research, despite its decades-long use as the drug of choice against helminth infections. Current understanding suggests that praziquantel may activate the transient receptor potential ion channel (Sm.TRPMPZQ) in Schistosoma mansoni by interacting with a hydrophobic ligand-binding pocket frontiersin.orgbiomedcentral.com. This activation leads to the opening of voltage-gated Ca2+ channels and pumps, causing a rapid influx of calcium ions into the parasite, followed by severe, involuntary tetanic muscle contractions and paralysis of the worm frontiersin.orgbiomedcentral.commedscape.com. Additionally, praziquantel may damage the worm's integument, exposing parasitic antigens to the host immune system frontiersin.org.

While widespread clinical resistance to praziquantel has not been definitively proven, laboratory studies have successfully induced resistance, and instances of reduced susceptibility have been observed in the field biomedcentral.comcore.ac.ukasm.orgscielo.brresearchgate.net. The molecular and genetic determinants underlying reduced praziquantel susceptibility are not yet fully characterized but several mechanisms have been proposed. These include altered drug metabolism, potentially leading to faster detoxification of the drug by the parasite, or enhanced drug efflux via ATP-binding cassette (ABC) transporters frontiersin.orgbiomedcentral.comcore.ac.ukfrontiersin.org. Genetic variations or mutations at or near the Sm.TRPMPZQ channel are also implicated frontiersin.orgbiomedcentral.comfrontiersin.org. For instance, mutagenesis studies on Sm.TRPMPZQ have identified mutations within its praziquantel binding pocket that can significantly decrease or completely abolish praziquantel sensitivity biomedcentral.comfrontiersin.org. Research using whole-genome sequencing has also suggested that genetic variation in this channel could be involved in resistance frontiersin.org. The selection of praziquantel-resistant phenotypes could be heightened by the scale-up of MDA programs, which exert significant drug selection pressure on schistosome populations frontiersin.org.

Epidemiological Surveillance of (R)-Praziquantel Efficacy in Endemic Regions

Continuous monitoring of praziquantel efficacy is crucial, particularly in regions where schistosomiasis is endemic and MDA programs are extensively implemented mdpi.comnih.gov. Despite concerns about emerging resistance, the efficacy of praziquantel has generally remained high over decades of use, with incidences of confirmed resistance being rare frontiersin.orgasm.orgnih.gov. However, reports of reduced susceptibility and therapeutic failures have emerged from various endemic areas, predominantly in sub-Saharan Africa.

For example, an early significant instance of reported reduced efficacy occurred in Senegal in 1994 during an S. mansoni infection outbreak, where standard single-dose treatment resulted in alarmingly low cure rates of 18-36% frontiersin.org. In some studies from sub-Saharan Africa, particularly in high endemic zones with multiple rounds of MDA, praziquantel at the standard dose has shown reduced efficacy tiba-partnership.orgnih.gov. Studies in Tanzania and Ethiopia have also reported varying cure rates mdpi.comnih.gov. It is important to note that low cure rates or treatment failures are not always indicative of drug resistance and can be influenced by other factors such as intense transmission, high pre-treatment infection intensity, or the presence of praziquantel-refractory juvenile worms asm.orgmdpi.comtiba-partnership.orgjams.pubmedrxiv.orgmdpi.com. Juvenile schistosomes, typically 2-4 weeks post-infection, are less susceptible to praziquantel at standard doses tiba-partnership.orgmedrxiv.orgmdpi.commdpi.comlshtm.ac.uknih.gov.

The efficacy of praziquantel is commonly assessed using cure rates (CR) and egg reduction rates (ERR). Cure rates can vary significantly depending on the Schistosoma species, patient age, and the intensity of infection nih.govnih.gov.

Table 1: Reported Praziquantel Efficacy (Single Dose 40 mg/kg) in Select Endemic Regions

Region/Study AreaSchistosoma SpeciesCure Rate (CR)Egg Reduction Rate (ERR)NotesSource
Ethiopia (Pooled)S. mansoni89.2%90.2%Pooled CR range 85.4–93.1% nih.gov
Ethiopia (Pooled)S. haematobium93.6%85%Pooled CR range 80.6–106% nih.gov
Tanzania (North-Western)S. mansoni81.2%95.0%Single dose, school children mdpi.com
Rwanda (Overall)S. mansoni97.9%97.02%Single dose, school children, light-to-moderate infection mdpi.com
Sub-Saharan Africa (Systematic Review)S. haematobiumHigh CRs and reduced prevalence up to 12 weeks post-treatmentNot specifiedSchool-aged children, 2005-2020 jams.pub
Uganda (Eastern)S. mansoniVaried, reduced efficacy with multiple MDA roundsNot specifiedReduced efficacy observed in areas with 8-9 rounds of MDA nih.gov
Senegal (1994 outbreak)S. mansoni18-36%Not specifiedAlarmingly low cure rates, attributed to intense transmission/juvenile worms frontiersin.org

Further investigations are necessary to conclusively understand the factors influencing praziquantel efficacy and to distinguish between true drug resistance and other causes of treatment failure tiba-partnership.org.

Strategies to Mitigate the Emergence and Spread of (R)-Praziquantel Resistance

Given the heavy reliance on praziquantel as the sole drug for mass treatment of schistosomiasis, strategies to mitigate the emergence and spread of resistance are critical for long-term control and elimination efforts frontiersin.orgmedrxiv.orgscielo.brnih.govresearchgate.net.

Rational Design of (R)-Praziquantel Combination Therapies

The rational design of combination therapies involving (R)-Praziquantel aims to overcome its limitations, such as its poor activity against immature/juvenile worms and the potential for resistance development medscape.commedrxiv.orgplos.org. The strategy involves combining (R)-Praziquantel with other anthelmintic agents that possess different mechanisms of action or target different developmental stages of the parasite.

Role of Novel (R)-Praziquantel Formulations in Resistance Prevention

Information explicitly detailing novel (R)-Praziquantel formulations (e.g., sustained-release, nanoparticles) specifically designed for resistance prevention is limited in the provided search results. The literature primarily discusses the synthesis of improved derivatives or analogues of praziquantel and the rational design of new chemical entities, rather than novel delivery systems for the existing (R)-Praziquantel compound asm.orgasm.orgmdpi.com. While these new derivatives and combination therapies aim to enhance efficacy and overcome limitations like activity against juvenile worms, thereby indirectly contributing to resistance management, direct evidence on the role of novel formulations of (R)-Praziquantel in resistance prevention is not extensively detailed. Some studies suggest that repeated dosing regimens, rather than new formulations, might improve efficacy in endemic areas jams.pub.

Development of Alternative Anthelmintic Agents and Vaccination Strategies

The persistent threat of praziquantel resistance and the limitations of a single-drug strategy underscore the urgent need for the development of alternative anthelmintic agents and effective vaccination strategies frontiersin.orgmedrxiv.orglshtm.ac.uknih.govresearchgate.netnews-medical.netnih.gov.

Vaccination Strategies: Vaccination offers a long-term, sustainable solution for schistosomiasis control, complementing chemotherapy by providing prolonged protection and reducing the selection pressure for drug resistance scielo.brnih.govfrontiersin.orgresearchgate.net. Despite considerable research efforts, no commercial vaccine against human schistosomiasis is currently available nih.govnih.govcambridge.orgnih.gov. However, strong immunological evidence from human and animal models supports the feasibility of developing an effective vaccine nih.gov.

Several vaccine candidates are under investigation. For example, vaccination with radiation-attenuated cercariae has shown significant resistance to S. japonicum challenge in various animal models, achieving over 95% protection in water buffalo cambridge.org. Antigens like the 14 kDa S. mansoni fatty acid-binding protein (Sm14) and Sm-p80 are being explored for their ability to elicit protective immune responses mdpi.comnih.gov. Vaccines can target either the prevention of infection or the reduction of parasite fecundity and egg viability, which are responsible for pathology and transmission cambridge.org. Challenges in vaccine development include the complex host-parasite interactions, the immunomodulatory mechanisms deployed by trematodes, and the lack of reliable surrogates of protection in humans scielo.brnih.govnih.gov. Research suggests that vaccines targeting adult parasites (e.g., by decreasing helminth fecundity or lifespan) may be more effective in reducing the spread of anthelmintic resistance than those targeting larval stages plos.org.

Structure Activity Relationship Sar Studies and Derivatization of R Praziquantel

Design and Synthesis of (R)-Praziquantel Analogues for Enhanced Activity

The synthesis of (R)-Praziquantel and its analogues is a critical area of research, driven by the understanding that only the R-isomer is biologically active and is associated with fewer undesired properties compared to the racemic mixture. acs.orgmdpi.com Efforts have focused on developing stereoselective, sustainable, and cost-effective synthetic routes. acs.org

Traditional approaches for obtaining optically pure (R)-Praziquantel include the resolution of intermediate amines using chiral reagents like tartaric acid derivatives. derpharmachemica.comresearchgate.net More advanced methods involve stereoselective reactions, such as asymmetric hydrogenation of specific intermediate compounds. derpharmachemica.com Recent advancements have explored enzyme-catalyzed deracemization, utilizing engineered monoamine oxidase variants. For instance, an evolved monoamine oxidase variant, LJY-FM, demonstrated significantly enhanced catalytic efficiency in the gram-scale deracemization of 1-cyclohexanecarboxylaminomethyl-tetrahydroisoquinoline, a key intermediate to (R)-PZQ. This process yielded (R)-1a, a critical intermediate, with 76% isolated yield and 96% enantiomeric excess (ee), which was subsequently transformed into (R)-PZQ with 82% yield. acs.org Furthermore, this enzymatic method allowed for the preparation of eight other 1-acylaminomethyl-tetrahydroisoquinoline derivatives with isolated yields ranging from 44–99% and enantiomeric excesses of 90 to >99%. acs.org

Researchers have also explored various structural modifications to the praziquantel (B144689) scaffold, particularly on the cyclohexyl ring and the aromatic ring. derpharmachemica.complos.org While many derivatives have shown only low to moderate antischistosomal activity, some have demonstrated improved or comparable activity to the parent drug. derpharmachemica.complos.orgnih.gov For example, molecular hybrids prepared by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane (B81311) carboxylic acid have been evaluated. Some of these hybrids exhibited high activity (up to 100%) against newly transformed schistosomula and adult Schistosoma mansoni at concentrations of 50 µM. mdpi.comresearchgate.net One notable compound, a cinnamic acid derivative with an isopropyl group at the para position (compound 32), showed the highest activity among the tested hybrids with an IC50 value of 1.9 µM against S. mansoni adult worms, compared to 0.54 µM for PZQ. mdpi.com

Table 1: Examples of (R)-Praziquantel Analogues and Derivatives with Anthelmintic Activity

Compound/DerivativeStructural ModificationActivity against S. mansoni Adult Worms (IC50)Activity against NTS (50 µM)Reference
(R)-PraziquantelN/A0.54 µMN/A mdpi.com
Compound 32Cinnamic acid derivative with p-isopropyl1.9 µMHigh (100%) mdpi.com
Compound 31Cinnamic acid derivativeN/AHigh mdpi.com
Compound 35Cinnamic acid derivativeN/AHigh mdpi.com
Compound 40Cinnamic acid derivativeN/AHigh mdpi.com

Identification of Pharmacophoric Elements Critical for (R)-Praziquantel's Anthelmintic Action

Extensive SAR studies have elucidated key structural features of (R)-Praziquantel essential for its anthelmintic action. The cyclohexyl ring of PZQ has been identified as a critical pharmacophore for activating the Transient Receptor Potential Melastatin (TRPMPZQ) ion channel in trematode worms. researchgate.netmcw.edupatsnap.comnih.govbiorxiv.org This ion channel is now recognized as the therapeutically relevant target of praziquantel. researchgate.netbiorxiv.orgnih.govacs.org

Modifications to the cyclohexyl moiety often result in a significant loss of efficacy, with major alterations leading to inactive or low potency analogues. plos.orgbiorxiv.org The hydrophobic cleft within schistosome TRPMPZQ, which surrounds the cyclohexyl ring, exhibits low tolerance for polar group substitutions. mcw.edupatsnap.comnih.gov This indicates that the hydrophobic nature of this region is crucial for the binding and activation of the channel. The precise interaction involves (R)-PZQ engaging Sm.TRPMPZQ via a transmembrane binding pocket within its voltage-sensor like domain. plos.orgbiorxiv.org

The anthelmintic effect of (R)-Praziquantel is understood to stem from its ability to disrupt calcium ion homeostasis in schistosomes, leading to an uncontrolled influx of calcium ions. biorxiv.orgresearchgate.netdrugbank.com This disruption causes rapid and sustained muscle contraction and paralysis of the parasite. biorxiv.orgresearchgate.netwikipedia.org The structure-activity relationships observed for various PZQ analogues closely mirror their ability to activate the TRPMPZQ channel and induce worm paralysis, further solidifying the role of TRPMPZQ as the primary target. researchgate.netbiorxiv.orgnih.govacs.org Even subtle structural changes, such as those seen with the veterinary drug epsiprantel (B1671560) (which contains a seven-membered azepine ring), can alter ligand conformation and reduce potency. biorxiv.org

Development of Next-Generation (R)-Praziquantel Derivatives with Improved Profiles

The development of next-generation (R)-Praziquantel derivatives is driven by the need to overcome existing limitations of the current drug, such as its poor activity against juvenile schistosomes and the potential for resistance development. plos.orgresearchgate.net A key strategy involves designing analogues with improved metabolic stability, as the cyclohexyl ring is a primary site of oxidative metabolism, contributing to PZQ's relatively short half-life. researchgate.netmcw.edunih.gov

A significant breakthrough in this area is the development of P96, a derivative where the cyclohexyl group of praziquantel is substituted with a cyclopentyl group. plos.org Despite this seemingly small structural change, P96 demonstrated significantly improved schistosomicidal efficacy, particularly against young stages of Schistosoma japonicum, while maintaining high activity against adult worms. plos.org

Table 2: Comparative Efficacy of P96 vs. Praziquantel against Schistosoma japonicum

CompoundStage of S. japonicumMortality after 24h exposure (50 µM)
P9616-day-old juveniles82.2%
Praziquantel16-day-old juveniles25.0%
P96Adult male worms96.7%
PraziquantelAdult male worms82.3%

Note: Data for P96 and Praziquantel against S. japonicum juvenile and adult worms at 50 µM concentration. plos.org

While P96 could activate Sm.TRPMPZQ, its apparent affinity was approximately 6-fold lower than that of praziquantel. plos.org This suggests that while the target interaction is maintained, other factors, potentially related to metabolic stability or pharmacokinetic profiles, contribute to its enhanced in vivo efficacy. plos.org Beyond P96, ongoing research is exploring other novel chemical entities, including sulphonamide and organometallic derivatives, as potential next-generation antischistosomal agents. liberty.eduplos.org The emergence of new TRPMPZQ activators also holds promise for future therapeutic advancements. plos.org

Innovations in R Praziquantel Formulation Science and Drug Delivery

Development and Evaluation of Orodispersible Tablet (ODT) Formulations of (R)-Praziquantel

The development of orodispersible tablet (ODT) formulations for (R)-Praziquantel (arpraziquantel) has emerged as a key strategy to address the challenges associated with administering racemic praziquantel (B144689), particularly in pediatric populations nih.govfishersci.car-project.org. The Pediatric Praziquantel Consortium has spearheaded the development of novel ODTs for both (R)-Praziquantel (L-PZQ ODT) and racemic PZQ (rac-PZQ ODT) nih.govfishersci.car-project.org. These new formulations are designed to be smaller (150 mg compared to the existing 600 mg racemic tablets), orally dispersible, and offer improved palatability nih.govfishersci.car-project.org.

Taste studies have demonstrated the superior palatability of these ODT formulations. A "swill-and-spit" taste study conducted in Tanzanian children aged 6-11 years revealed that both this compound and rac-PZQ ODT formulations exhibited an improved taste profile compared to the bitter commercial Cesol tablets nih.gov. Furthermore, a study involving African children showed that both L-PZQ ODT and rac-PZQ ODT formulations were more palatable than the standard PZQ tablet, with L-PZQ ODT achieving higher palatability scores in older children. The inclusion of sweeteners in the ODT formulations further contributes to enhanced palatability fishersci.ca. These ODTs are also formulated to maintain stability under challenging tropical climates nih.govfishersci.ca.

Pharmacokinetic and efficacy evaluations have supported the promise of these ODTs. Two Phase I bioavailability studies in healthy adult volunteers in South Africa characterized the pharmacokinetic properties of both racemic PZQ and this compound ODT candidates, demonstrating a good safety profile and acceptable palatability nih.gov. A subsequent Phase II dose-finding study in Côte d'Ivoire, involving Schistosoma mansoni-infected children aged 3 months to 6 years, confirmed the suitability of the this compound formulation and its optimal dose nih.gov. In a Phase II study, clinically meaningful cure rates (CRs) of ≥70% were achieved across all treatment arms. Specifically, a single dose of L-PZQ ODT at 45 mg/kg showed the most favorable benefit-risk profile, resulting in an 86.0% CR in children aged 2-6 years. In infants aged 6-24 months, L-PZQ ODT at 50 mg/kg yielded CRs exceeding 90% fishersci.ca.

Beyond traditional ODTs, orally disintegrating/sustained-release praziquantel tablets (PZQ ODSRTs) have been developed using hot-melt extrusion (HME) and direct compression techniques. These formulations have shown extended pharmacokinetic parameters, including time to peak (Tmax), elimination half-life (t1/2λ), and mean residence time (MRT), and achieved a relative bioavailability of up to 184.48% compared to marketed PZQ tablets.

Table 1: Key Characteristics and Outcomes of (R)-Praziquantel ODT Formulations

Feature/Study Aspect(R)-Praziquantel ODT (this compound/L-PZQ)Racemic PZQ ODTCommercial Racemic PZQ Tablet (e.g., Cesol)Reference
Tablet Size150 mg (smaller)150 mg (smaller)600 mg (larger, often crushed) nih.govfishersci.car-project.org
Oral DispersibilityYesYesNo (requires crushing) nih.govfishersci.car-project.org
Palatability (vs. Cesol)Improved (less bitter)Improved (less bitter)Bitter, unpleasant nih.govwikipedia.orgfishersci.canih.govr-project.orgfishersci.cadrugbank.com
Phase I PK ProfileGood safety, acceptable palatabilityGood safety, acceptable palatability- nih.gov
Phase II CR (2-6 yrs)86.0% (at 45 mg/kg)≥70%- fishersci.ca
Phase II CR (6-24 mos)>90% (at 50 mg/kg)-- fishersci.ca
Relative Bioavailability (ODSRTs vs. Marketed PZQ)Up to 184.48% (for PZQ ODSRTs)-100% (reference)

Nanotechnology-Based Drug Delivery Systems for (R)-Praziquantel

Nanotechnology-based colloidal drug carriers offer a promising avenue for improving the therapeutic profile of (R)-Praziquantel by addressing its solubility and bioavailability challenges r-project.orgmims.com. These systems aim to enhance drug activity, enable controlled release, and potentially reduce the required dose.

Lipid-Based Nanocarriers for Improved (R)-Praziquantel Delivery

Lipid-based nanocarriers, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions, have demonstrated promising results for PZQ delivery mims.com. Their selection is often driven by PZQ's lipophilicity, their capacity for controlled drug release, and their potential to increase bioavailability by promoting lymphatic absorption, thereby bypassing extensive first-pass metabolism mims.com. These carriers can also enhance the interaction of the drug with the worm tegument due to their similar phospholipid nature mims.com.

Solid Lipid Nanoparticles (SLNs) SLNs are a prominent class of lipid nanoparticles that have been extensively investigated for improving the oral bioavailability and systemic circulation of praziquantel. For instance, PZQ-loaded hydrogenated castor oil (HCO) SLNs have shown significant enhancements in bioavailability and extended mean residence time (MRT) in preclinical models. In mice, oral administration of PZQ-loaded HCO-SLN increased bioavailability by 14.9- to 16.1-fold and extended MRT from 7.6-8.2 hours to 95.9-151.6 hours. Another study in dogs reported a 5.67-fold increase in bioavailability and an extension of MRT from 56.71 to 280.38 hours after subcutaneous administration of PZQ-loaded HCO-SLN suspension. The small size of SLNs may contribute to their ability to adhere to the gastrointestinal mucosa, thereby increasing mucosal permeability. SLNs prepared by hot high shear homogenization have exhibited favorable physicochemical properties, including a mean size of approximately 300 nm, a polydispersity index of around 0.20, a zeta potential of approximately -28 mV, and an impressive encapsulation efficiency of 92.31%. Further research on SLNs formulated with Compritol ATO 888 and lecithin, stabilized by Pluronic F127, demonstrated an encapsulation efficiency of 71.63% and a drug loading capacity of 11.46%. These SLNs also showed a sustained drug release profile, with 48.08% cumulative release within 24 hours, and maintained long-term stability.

Nanostructured Lipid Carriers (NLCs) NLCs, considered second-generation SLNs, were developed to further enhance the bioavailability of poorly water-soluble drugs like PZQ. Research has focused on optimizing NLCs for improved PZQ oral delivery, including investigating the effect of surface charge. NLCs composed of precirol (B1205813) ATO as a solid lipid, combined with oleic acid, Span 60, and Tween 80 as liquid components, have been studied. Dicetyl phosphate (B84403) and stearyl amine were utilized as negative and positive charging agents, respectively, to optimize their properties. NLCs incorporating praziquantel have demonstrated enhanced efficacy and sustained release against Schistosoma mansoni in in vitro experiments compared to the free drug.

Lipid Nanocapsules (LNCs) Lipid nanocapsules (LNCs) represent another promising class of biomimetic nanocarriers capable of increasing the bioavailability and efficacy of orally administered drugs, including PZQ. PZQ-LNCs have been characterized by their favorable pharmaceutical attributes, including a size range of 46-62 nm, a low polydispersity index (0.01-0.08), high entrapment efficiency (>95%), and sustained release profiles. Studies have indicated that oral administration of PZQ-LNCs significantly enhanced the antischistosomal activity of PZQ in S. mansoni-infected mice, an effect partly explained by improved pharmacokinetics. Furthermore, PZQ-LNC formulations have shown better tolerability compared to free PZQ.

Table 2: Performance Metrics of Lipid-Based Nanocarriers for Praziquantel

Nanocarrier TypeKey Components/CharacteristicsParticle Size (nm)Encapsulation Efficiency (%)Bioavailability Enhancement (Fold)MRT Extension (Hours)Reference
SLN (HCO)Hydrogenated Castor Oil (HCO)--14.9-16.1 (oral, mice)95.9-151.6 (oral, mice)
SLN (HCO)Hydrogenated Castor Oil (HCO)263.00 ± 11.1597.59 ± 7.565.67 (subcutaneous, dogs)280.38 (subcutaneous, dogs)
SLN-~30092.31--
SLN (Compritol/Lecithin/Pluronic F127)Compritol ATO 888, Lecithin, Pluronic F127-71.63--
NLCPrecirol ATO, Oleic acid, Span 60, Tween 80----
LNCLipid core, phospholipid/ethoxylated surfactant shell46-62>95Enhanced (via systemic exposure)-

Polymeric and Inorganic Nanoparticle Approaches for (R)-Praziquantel

Beyond lipid-based systems, polymeric and inorganic nanoparticles have also been explored for the advanced delivery of (R)-Praziquantel, offering controlled release and targeted delivery capabilities.

Polymeric Nanoparticles Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles are a well-studied polymeric system for PZQ delivery, owing to PLGA's biocompatibility and biodegradability mims.com. These nanoparticles are typically prepared using emulsion-solvent evaporation methods. The choice of organic solvent during preparation can significantly influence the characteristics of the resulting nanoparticles; for instance, using methylene (B1212753) chloride has been shown to yield larger particles and higher entrapment efficiencies (79.82%) compared to ethyl acetate (B1210297) (29.27%). The kinetics of drug release from PLGA nanoparticles are affected by both the drug loading and the particle size, with higher drug content and smaller particle sizes generally leading to faster drug release. Thermal analysis studies have indicated that praziquantel is molecularly dispersed in an amorphous or disordered crystalline state within the PLGA polymeric matrix, and the microencapsulation process does not compromise the drug's structural integrity. Poly(methyl methacrylate) (PMMA) nanoparticles loaded with praziquantel have also been successfully produced using "in situ" miniemulsion polymerization mims.com.

Inorganic Nanoparticles Inorganic nanoparticle approaches have also shown promise. For example, a clay nanoformulation of praziquantel has been reported to enhance the drug's bioavailability and demonstrate higher efficacy against murine Schistosoma mansoni infection mims.com.

Strategies for Enhancing Oral Bioavailability and Palatability of (R)-Praziquantel Formulations

Enhancing both the oral bioavailability and palatability of (R)-Praziquantel formulations is crucial for improving treatment outcomes and patient compliance, especially in mass drug administration programs and pediatric settings.

Enhancing Oral Bioavailability Praziquantel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low water solubility, which limits its dissolution and absorption in the gastrointestinal tract wikipedia.orgfishersci.cadrugbank.com. Several strategies are being investigated to overcome this limitation:

Amorphous Solid Dispersions (ASDs): As the therapeutically active enantiomer, (R)-Praziquantel can benefit significantly from ASD technology. ASDs involve dispersing the drug in an amorphous state within a polymeric matrix, which markedly improves its aqueous solubility, dissolution rate, and oral bioavailability wikipedia.org. Studies have shown that (R)-Praziquantel ASDs prepared with cellulose-based polymers like hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose (HPMC) exhibit enhanced drug release, with some formulations achieving up to a six-fold increase in release performance compared to commercial PZQ tablets wikipedia.org.

Nanoparticle Encapsulation: As detailed in Section 9.2, lipid-based nanocarriers (SLNs, NLCs, LNCs) and polymeric nanoparticles (PLGA) are highly effective in increasing PZQ's bioavailability by improving solubility, promoting lymphatic absorption, and bypassing first-pass metabolism mims.com. For example, SLNs have been shown to increase PZQ bioavailability by 14.9-fold.

Solid Dispersion Techniques: Beyond ASDs, other solid dispersion techniques using hydrophilic copolymers such as polyethylene (B3416737) glycol (PEG) 4000, PEG 6000, or Poloxamer 188 (P 188) have been explored drugbank.com. These formulations, prepared by solvent evaporation, have demonstrated improved solubility and dissolution, leading to higher maximum plasma concentrations (Cmax) and areas under the curve (AUCs) compared to commercial PZQ tablets drugbank.com.

Food Effect and Co-administration: Co-administration of PZQ with high-fat or high-carbohydrate meals, or with cimetidine, has been shown to increase PZQ plasma levels and improve treatment outcomes fishersci.ca. However, it is important to note that milk alone may not provide sufficient solubilization capacity for PZQ, indicating that appropriate formulations and/or the presence of other food components are crucial, especially for infants fishersci.ca.

Enhancing Palatability The bitter and unpleasant taste of racemic praziquantel is a significant barrier to patient compliance, particularly in children, and is largely attributed to the inactive (S)-Praziquantel enantiomer nih.govwikipedia.orgfishersci.canih.govr-project.orgfishersci.cadrugbank.com. Strategies to improve palatability focus on leveraging the less bitter nature of (R)-Praziquantel and employing taste-masking technologies:

(R)-Praziquantel as the Active Enantiomer: A key finding is that (R)-Praziquantel alone is significantly less bitter than the racemic mixture wikipedia.orgnih.govfishersci.cadrugbank.com. This inherent characteristic offers a substantial advantage, as using the pure active enantiomer not only potentially halves the required dose but also inherently improves compliance by reducing the unpleasant taste wikipedia.orgnih.govfishersci.ca.

Orodispersible Tablets (ODTs): As discussed in Section 9.1, the development of (R)-Praziquantel ODTs with added sweeteners has proven highly effective in improving palatability for children nih.govfishersci.car-project.org. Comparative taste studies have confirmed the superior taste of these ODTs over conventional tablets nih.gov.

Taste-Masking Technologies: Traditional methods like adding aromas or sugar are often insufficient to mask the intense bitterness of PZQ wikipedia.org. More sophisticated approaches have been investigated:

Microencapsulation and Drug Active Coating: These techniques involve encasing the drug particles to prevent direct contact with taste receptors wikipedia.orgdrugbank.com.

Lipid Microparticles: Incorporating the drug into lipid microparticles can also contribute to taste masking.

Complexation with Cyclodextrins: The formation of inclusion complexes with β-cyclodextrin has shown promise in masking the bitter taste of praziquantel, particularly in aqueous formulations drugbank.com. An aqueous paste containing β-cyclodextrin and a flavor demonstrated successful taste masking for veterinary applications.

These combined strategies in formulation science and drug delivery are crucial for developing more effective, patient-friendly, and globally accessible treatments for parasitic diseases.

Toxicological and Safety Considerations for R Praziquantel

Comparative Safety Profiles of (R)-Praziquantel versus Racemic Praziquantel (B144689)

Studies comparing the safety of (R)-Praziquantel to its racemic counterpart have consistently demonstrated a superior profile for the pure enantiomer. The primary reason for this is the elimination of the (S)-enantiomer, which is considered the more toxic and less effective component of the racemic mixture. nih.govresearchgate.net

In vitro cytotoxicity studies provide clear evidence of the differential toxicity of the enantiomers. An investigation across eight different human cell lines revealed that (R)-Praziquantel has lower cytotoxicity than (S)-Praziquantel and a cytotoxicity level similar to that of the racemic mixture. nih.gov For instance, when tested on normal human liver cells (L-02), (R)-Praziquantel showed negligible toxicity (IC₅₀ >200 µM), whereas racemic Praziquantel and (S)-Praziquantel were significantly more toxic, with IC₅₀ values of 80.4 µM and 106 µM, respectively. nih.gov This suggests that the liver toxicity observed with the racemate is primarily driven by the (S)-isomer. nih.gov

Similarly, in studies on cells from the nervous system (SH-SY5Y cells), both (R)-Praziquantel and racemic Praziquantel exhibited minimal cytotoxicity. In contrast, the (S)-enantiomer showed a higher degree of toxicity. nih.gov This indicates that the central nervous system side effects sometimes associated with Praziquantel treatment are likely attributable to the (S)-form. nih.gov

Clinical findings support these in vitro results. A clinical trial involving patients with Schistosoma japonicum infection reported that treatment with (R)-Praziquantel resulted in fewer adverse events compared to treatment with racemic Praziquantel at the same dosage. nih.gov The improved safety profile, combined with its potent anthelmintic activity, makes a compelling case for the clinical use of pure (R)-Praziquantel. nih.gov

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Praziquantel Forms on Human Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cell Type (R)-Praziquantel Racemic Praziquantel (S)-Praziquantel
L-02 Normal Liver >200 80.4 ± 1.9 106 ± 2.0
SH-SY5Y Neuroblastoma >200 >200 196.8 ± 4.1
HUVEC Endothelial >200 >200 >200
A549 Lung Carcinoma >200 >200 >200
HCT-15 Colon Adenocarcinoma >200 >200 >200
Raw264.7 Macrophage >200 >200 >200
prf-plc-5 Hepatocellular Carcinoma 114.2 ± 3.4 148.1 ± 3.6 185.3 ± 4.2
HepG2 Hepatocellular Carcinoma 125.6 ± 2.1 155.6 ± 3.1 192.1 ± 3.5

Data sourced from Sun et al. (2016). nih.gov

Adverse Event Profile Attributed to (R)-Praziquantel Enantiomer

The adverse events associated with Praziquantel therapy are generally mild and transient, including common symptoms like abdominal pain, headache, dizziness, and nausea. plos.orgnih.gov Research into the enantiomers has demonstrated that the majority of these side effects are caused by the (S)-Praziquantel isomer. nih.govresearchgate.netnih.gov

(R)-Praziquantel itself has been shown to have negligible cytotoxicity against a range of normal human cell lines, including those from the liver, nervous system, and vascular endothelium. nih.govnih.gov This low intrinsic toxicity means that the adverse event profile directly attributable to the (R)-enantiomer is minimal. The side effects that do occur are often related to the host's immune response to the dying parasites rather than a direct toxic effect of the drug itself. drugs.commayoclinic.org

Assessment of Potential Long-Term Toxicological Implications of (R)-Praziquantel

While specific long-term toxicological studies exclusively on (R)-Praziquantel are not extensively detailed in the available literature, a robust body of research on the safety of racemic Praziquantel provides valuable insights. Since (R)-Praziquantel is a component of the racemate and has been shown to be the less toxic enantiomer, the favorable long-term safety profile of the racemic mixture can be largely extrapolated to the (R)-form. nih.govnih.govepa.gov

Comprehensive toxicological studies on racemic Praziquantel have demonstrated a low potential for long-term toxicity. nih.govepa.gov In combined chronic toxicity and carcinogenicity tests conducted in rats and Syrian hamsters, racemic Praziquantel did not exert a carcinogenic action. nih.gov The acute toxicity in various animal models, including rats, mice, and dogs, is very low. epa.gov Furthermore, multi-week and multi-month administration studies in rats and dogs did not reveal any organ damage. nih.govepa.gov

Regarding reproductive and developmental toxicity, racemic Praziquantel did not interfere with reproduction in rats across two generations, nor did it produce teratogenic effects in mice, rats, or rabbits. nih.govepa.gov Extensive mutagenicity trials using a variety of test systems have also been conducted on the racemate. These studies did not find evidence of induction of point mutations, gene conversion, DNA repair, or other markers of mutagenic activity. nih.govepa.gov While some later reports have suggested a potential for inducing chromosomal aberrations in certain individuals, the bulk of initial, large-scale testing indicated no mutagenic effect. epa.govdoi.orgresearchgate.net

Given that the (S)-enantiomer is the primary contributor to the cytotoxicity of the racemic mixture, it is reasonable to infer that the potential for long-term toxicological implications for pure (R)-Praziquantel is even lower than that of the already well-tolerated racemate. nih.gov

Current Gaps, Future Directions, and Translational Research for R Praziquantel

Unresolved Questions in (R)-Praziquantel's Molecular Mechanism and Pharmacology

The precise molecular mechanism of action for praziquantel (B144689) remains largely elusive, a remarkable situation for a drug with such widespread use. nih.govresearchgate.neteurekaselect.com While it is established that the drug's anthelmintic activity resides primarily in the (R)-enantiomer, the exact molecular interactions that lead to parasite paralysis and death are not fully understood. nih.govresearchgate.net

A primary hypothesis for decades has been that praziquantel disrupts calcium homeostasis in the schistosome. brighton.ac.ukcore.ac.uk This is thought to occur through interaction with voltage-gated calcium channels, leading to a massive influx of Ca2+ ions, which causes uncontrolled muscle contraction, paralysis, and damage to the parasite's outer layer, the tegument. brighton.ac.ukresearchgate.net However, a specific binding site on these channels has not been definitively identified. brighton.ac.ukcore.ac.uk Recently, a Ca2+-permeable transient receptor potential (TRP) channel, specifically Sm.TRPMPZQ, has been identified as a primary target. nih.govnih.gov The cyclohexyl moiety of (R)-Praziquantel appears to be a key pharmacophore for interacting with this channel. nih.gov

Strategic Integration of (R)-Praziquantel into Global Health Initiatives

Praziquantel is the cornerstone of global efforts to control and eliminate schistosomiasis, as recommended by the World Health Organization (WHO). who.intnih.gov The primary strategy involves preventive chemotherapy through mass drug administration (MDA), particularly targeting school-aged children in endemic areas. frontiersin.orgwho.int However, there is a growing consensus that simply providing the drug is not sufficient to achieve elimination goals. nih.govnih.gov

A significant gap in past programs has been the exclusion of preschool-aged children, who are also vulnerable to infection. who.intadphealth.org This is largely because the current praziquantel formulation is a large, bitter tablet unsuitable for very young children. who.intadphealth.org The development of a pediatric formulation, which is a major focus of the Pediatric Praziquantel Consortium, is a critical step. nih.govadphealth.org This new formulation is expected to be more palatable and easier to administer to young children, closing a critical treatment gap. who.intadphealth.org

Future strategies must move beyond MDA alone and embrace an integrated approach. nih.govnih.gov This includes combining chemotherapy with other essential interventions such as the provision of clean water, improved sanitation, hygiene education, and snail control to interrupt the parasite's life cycle. who.intnih.gov The WHO's 2021-2030 roadmap for neglected tropical diseases emphasizes the need for such integrated strategies to achieve the goal of eliminating schistosomiasis as a public health problem. frontiersin.orgadphealth.org The integration of (R)-Praziquantel, potentially offering a more refined therapeutic profile, into these comprehensive programs will be essential for their success.

Table 2: Key Pillars for Integrating (R)-Praziquantel in Global Schistosomiasis Control

Strategic Pillar Rationale Key Actions
Equitable Access Ensure all at-risk populations, including preschool-aged children, receive treatment. frontiersin.orgadphealth.org Development and rollout of a pediatric (R)-Praziquantel formulation; expansion of MDA programs to all age groups. who.intadphealth.org
Integrated Control Chemotherapy alone is insufficient to interrupt transmission. nih.govnih.gov Combine MDA with improvements in water, sanitation, and hygiene (WASH), snail control, and health education. who.int
Community Engagement Sustained success requires community participation and behavioral change. nih.govnih.gov Involve local communities in the design and implementation of control programs.

| Health System Strengthening | Long-term control requires robust local health infrastructure. nih.gov | Integrate schistosomiasis control into primary healthcare services for sustainable delivery. who.int |

Translational Research Pathways for Optimized (R)-Praziquantel Therapeutics

Translational research is focused on leveraging the growing understanding of (R)-Praziquantel to develop superior therapeutic options. A key pathway is the move from using the racemic mixture of praziquantel to using the pure, active (R)-enantiomer. nih.gov Since the (S)-enantiomer is largely inactive and contributes to the drug's bitter taste, using enantiopure (R)-Praziquantel could potentially allow for a more effective and palatable treatment. researchgate.net

Another major avenue of research is the development of novel drug delivery systems to improve the pharmacokinetic profile of (R)-Praziquantel. acs.org Nanotechnology-based approaches, such as self-nanoemulsifying delivery systems (SNEDDS), are being explored. acs.org Preclinical studies have shown that such nanoformulations can increase the drug's bioavailability and demonstrate superior parasite load reduction in animal models compared to the free drug. acs.org These advanced formulations could lead to more effective treatments and are being designed with an emphasis on low-cost, scalable production suitable for use in resource-limited settings. acs.org

Furthermore, the identification of the Sm.TRPMPZQ channel as a primary target opens the door for rational drug design. nih.gov Knowledge of the binding pocket allows for the targeted synthesis and screening of new (R)-Praziquantel derivatives. brighton.ac.uknih.gov The goal is to create next-generation compounds with improved potency, a better resistance profile, or activity against juvenile stages of the parasite, which are less susceptible to the current drug. researchgate.netnih.gov These research pathways represent a concerted effort to overcome the limitations of the current therapy and accelerate the elimination of schistosomiasis. researchgate.net

Table 3: Translational Research Pathways for (R)-Praziquantel

Research Pathway Objective Potential Advantages
Enantiopure Formulation Replace the racemic mixture with pure (R)-Praziquantel. nih.gov Increased potency, better taste profile, potential for improved tolerability. researchgate.net
Novel Delivery Systems (e.g., Nanoparticles) Enhance the bioavailability and efficacy of the drug. acs.org Higher drug levels in the blood, significant reduction in parasite load, potential for wider application. acs.org
Rational Drug Design Synthesize and screen new derivatives based on the drug's molecular target. brighton.ac.uknih.gov Development of next-generation anthelmintics with improved efficacy, ability to overcome potential resistance, and activity against all parasite life stages. nih.gov

| Combination Therapy | Investigate the use of (R)-Praziquantel with other agents. | Could broaden the spectrum of activity, improve efficacy, and potentially slow the development of resistance. |

Q & A

Q. How can systems biology approaches elucidate host-parasite interactions modulated by (R)-Praziquantel?

  • Answer : Integrate transcriptomics (host liver cells), proteomics (parasite tegument), and metabolomics (serum/urine) pre/post-treatment. Use network analysis (e.g., WGCNA) to identify hub genes/pathways. Validate with RNAi knockdown in Schistosoma .

Data Presentation and Reproducibility

Q. What are the minimum reporting standards for (R)-Praziquantel studies to ensure reproducibility?

  • Answer : Follow ARRIVE 2.0 guidelines for preclinical studies. Disclose enantiomeric purity, solvent systems, and parasite strain origins. Share raw data (e.g., microscopy images, chromatograms) in FAIR-aligned repositories .

Q. How can researchers mitigate batch-to-batch variability in (R)-Praziquantel synthesis?

  • Answer : Implement QbD (Quality by Design) principles. Use DoE (Design of Experiments) to optimize reaction conditions. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and XRPD to confirm crystalline consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arpraziquantel
Reactant of Route 2
Reactant of Route 2
Arpraziquantel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。